1-(3-Aminoazetidin-1-yl)-2-methylpropan-1-one

CAS No.: 1340308-33-9

Cat. No.: VC3080198

Molecular Formula: C7H14N2O

Molecular Weight: 142.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1340308-33-9 |

|---|---|

| Molecular Formula | C7H14N2O |

| Molecular Weight | 142.2 g/mol |

| IUPAC Name | 1-(3-aminoazetidin-1-yl)-2-methylpropan-1-one |

| Standard InChI | InChI=1S/C7H14N2O/c1-5(2)7(10)9-3-6(8)4-9/h5-6H,3-4,8H2,1-2H3 |

| Standard InChI Key | ZHWMAFUPXSFJSL-UHFFFAOYSA-N |

| SMILES | CC(C)C(=O)N1CC(C1)N |

| Canonical SMILES | CC(C)C(=O)N1CC(C1)N |

Introduction

Chemical Structure and Classification

Structural Features and Nomenclature

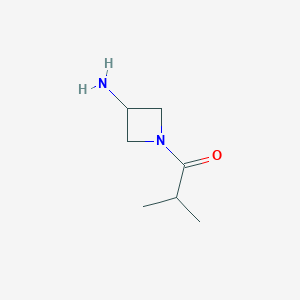

1-(3-Aminoazetidin-1-yl)-2-methylpropan-1-one belongs to the class of heterocyclic amides. Its structure comprises three key components:

-

A four-membered azetidine ring

-

A primary amine (-NH2) substituent at position 3 of the azetidine ring

-

A 2-methylpropan-1-one (isobutyryl) moiety attached to the nitrogen at position 1

The compound features an amide linkage between the azetidine nitrogen and the isobutyryl group, creating a structural scaffold with potential for diverse interactions in biological systems.

Physical and Chemical Properties

Based on structural analysis and comparison with related compounds, the following physicochemical properties can be predicted for 1-(3-Aminoazetidin-1-yl)-2-methylpropan-1-one:

Table 1: Key Physical and Chemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₁₄N₂O |

| Molecular Weight | 142.20 g/mol |

| Physical State | Likely crystalline solid at room temperature |

| Solubility | Predicted soluble in polar organic solvents; moderate water solubility |

| Hydrogen Bond Donors | 2 (primary amine) |

| Hydrogen Bond Acceptors | 2 (carbonyl oxygen, amine nitrogen) |

| Functional Groups | Amine, amide, heterocycle |

| Ring System | Azetidine (4-membered) |

Structural Comparison with Related Compounds

Relationship to Azetidine Derivatives

The azetidine ring system in 1-(3-Aminoazetidin-1-yl)-2-methylpropan-1-one shares structural similarities with other biologically relevant azetidine-containing compounds. Unlike β-lactams (azetidin-2-ones) that contain a carbonyl group within the four-membered ring, this compound features the carbonyl group external to the ring as part of the amide linkage.

Comparison with Isobutylamine Derivatives

Predicted Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Profile

Based on structural analysis, the predicted NMR spectroscopic features would include:

Table 2: Predicted Key NMR Signals

| Proton/Carbon Position | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

|---|---|---|

| Methyl groups (isobutyryl) | 1.0-1.1 (d) | 18-20 |

| Methine (isobutyryl) | 2.5-2.8 (m) | 30-35 |

| Azetidine ring protons | 3.0-4.5 (complex m) | 40-60 |

| C-3 proton (bearing NH₂) | 3.8-4.2 (m) | 50-55 |

| Amine protons | 1.5-2.0 (br s) | - |

| Carbonyl carbon | - | 175-180 |

These predicted values are based on typical chemical shift ranges for similar structural motifs and would require experimental verification.

Infrared Spectroscopy

Key infrared absorption bands would likely include:

-

N-H stretching vibrations (3300-3500 cm⁻¹)

-

C=O stretching vibration (1630-1680 cm⁻¹)

-

C-N stretching vibrations (1200-1350 cm⁻¹)

| Approach | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Protection-Acylation-Deprotection | 1. Protection of 3-aminoazetidine 2. N-acylation with isobutyryl chloride 3. Deprotection | Straightforward, established chemistry | Selectivity between nitrogens |

| Amide Coupling | Direct coupling of 3-aminoazetidine with isobutyric acid using coupling reagents (DCC, HOBt) | Single-step approach | Regioselectivity concerns |

| Ring Construction | Building the azetidine ring after amide formation | Greater flexibility | More complex, multiple steps |

The synthetic approach involving protection-acylation-deprotection parallels methodologies seen in the synthesis of related β-lactam compounds described in the research literature .

Key Intermediates and Reagents

Based on synthetic approaches to related heterocyclic amides, key intermediates might include:

-

Protected 3-aminoazetidine derivatives

-

Activated isobutyric acid derivatives (acid chlorides, anhydrides)

-

Coupling reagents such as DCC, HOBt, or HATU for amide formation

Research on β-lactam compounds has demonstrated the use of 2-chloro-N-methylpyridinium iodide as an acid-activating agent and tripropylamine as base for related amide-forming reactions .

| Structural Feature | Potential Biological Relevance | Research Precedent |

|---|---|---|

| Azetidine ring | Conformational constraint, potential for enzyme binding | β-lactam compounds as enzyme inhibitors |

| Primary amine at C-3 | Hydrogen bonding, potential for derivatization | Aminoazetidines in medicinal chemistry |

| Isobutyryl amide | Lipophilicity, metabolic stability | Amide-containing pharmaceuticals |

Analytical Methods for Characterization

Chromatographic Analysis

For purification and analysis of 1-(3-Aminoazetidin-1-yl)-2-methylpropan-1-one and related compounds, several chromatographic methods would be applicable:

Table 5: Recommended Chromatographic Methods

| Method | Conditions | Application |

|---|---|---|

| HPLC | Reverse phase C18, methanol/water gradient | Purity determination, separation |

| TLC | Silica gel, ethyl acetate/methanol systems | Reaction monitoring, identity confirmation |

| GC-MS | With derivatization (if required for volatility) | Structural confirmation |

These analytical approaches align with methods used for characterization of related azetidine and β-lactam compounds in research literature .

Structural Confirmation Techniques

Comprehensive structural characterization would typically include:

-

Multi-dimensional NMR experiments (COSY, HSQC, HMBC)

-

High-resolution mass spectrometry

-

X-ray crystallography for definitive structural confirmation

Applications in Chemical Research

| Condition | Expected Stability | Potential Degradation Pathways |

|---|---|---|

| Acidic conditions | Limited stability | Potential ring opening, amide hydrolysis |

| Basic conditions | Moderate stability | Amide hydrolysis |

| Oxidative conditions | Limited stability | Oxidation of amine group |

| Photolytic conditions | Likely stable | - |

| Thermal conditions | Moderate stability | Potential for rearrangements at elevated temperatures |

Research on related compounds suggests that azetidine rings can undergo ring-opening reactions under certain conditions due to inherent ring strain .

Citations: ChemBK information on 1-Amino-2-methylpropane (Isobutylamine) Research on antiproliferative and tubulin-destabilizing effects of 3-(Prop-1-en-2-yl)azetidin-2-one analogues Patent application related to heterocyclic acrylamides with JAK inhibitory activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume